molecular formula C8H14Cl2N2O B2584788 (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanamine;dihydrochloride CAS No. 2503202-99-9

(2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanamine;dihydrochloride

Cat. No.: B2584788
CAS No.: 2503202-99-9
M. Wt: 225.11
InChI Key: FCFHXDBPBBDLDJ-UHFFFAOYSA-N
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Description

(2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanamine;dihydrochloride is a chemical compound with the molecular formula C8H12N2O It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopropyl-5-methyl-1,3-oxazole with formaldehyde and ammonia, followed by purification steps to obtain the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanamine is used as an intermediate in the synthesis of more complex molecules

Biology

The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicinal chemistry, (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanamine is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for developing new medications.

Industry

Industrially, the compound is used in the production of various chemicals and materials. Its reactivity and stability make it suitable for applications in manufacturing processes.

Mechanism of Action

The mechanism of action of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropyl-5-methyl-1,3-oxazole: A precursor in the synthesis of the compound.

    4-Oxazolemethanamine: Another oxazole derivative with similar structural features.

    2-Methyl-1,3-oxazole: A simpler oxazole compound with different functional groups.

Uniqueness

(2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanamine is unique due to its specific cyclopropyl and methyl substitutions, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for various applications.

Properties

IUPAC Name

(2-cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.2ClH/c1-5-7(4-9)10-8(11-5)6-2-3-6;;/h6H,2-4,9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFHXDBPBBDLDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2CC2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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